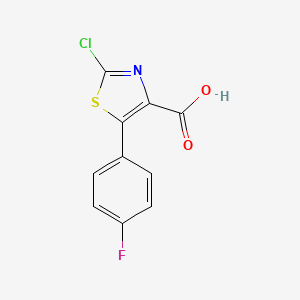

2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-chloro-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClFNO2S/c11-10-13-7(9(14)15)8(16-10)5-1-3-6(12)4-2-5/h1-4H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWGPVNCGJCUFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=C(S2)Cl)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid typically involves the reaction of 2-amino-5-chlorothiazole with 4-fluorobenzoyl chloride under appropriate conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction, leading to the formation of different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted thiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Medicinal Chemistry

2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have been explored for potential therapeutic effects against various diseases, including cancer and bacterial infections.

- Antimicrobial Activity : Research indicates that derivatives of thiazole compounds exhibit significant antibacterial and antifungal properties. For instance, studies have shown that modifications to the thiazole ring can enhance cytotoxicity against cancer cells and improve antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Materials Science

The compound is investigated for its potential use in developing advanced materials, including polymers and coatings. The incorporation of thiazole derivatives into polymer matrices can enhance their thermal stability and mechanical properties.

Biological Studies

In biochemical assays, 2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid is utilized as a probe to study enzyme interactions and other biological processes. Its ability to bind to specific receptors makes it a valuable tool for understanding molecular mechanisms in various biological pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of thiazole derivatives synthesized from 2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, highlighting their potential as effective antimicrobial agents .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Derivative A | 8 | Effective against Staphylococcus aureus |

| Derivative B | 16 | Effective against Escherichia coli |

Case Study 2: Anticancer Activity

In another research effort, thiazole derivatives were synthesized and tested for their anticancer properties using the MCF7 breast cancer cell line. The study found that compounds derived from 2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid demonstrated significant inhibition of cell proliferation, indicating their potential as anticancer agents .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Compound D | 12 | Inhibitory effect on MCF7 cells |

| Compound E | 7 | Stronger inhibitory effect on MCF7 cells |

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Thiazole Derivatives

Key Observations :

- Electron-Withdrawing Effects: The chlorine in 2-chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid increases electrophilicity compared to non-halogenated analogs, enhancing reactivity in nucleophilic substitution reactions .

Table 2: Functional Comparisons

Research Findings :

- Enzyme Inhibition: The chloro-fluorophenyl substitution in the target compound may mimic adenosine in kinase binding pockets, similar to cyano-alkoxy analogs in xanthine oxidase inhibition .

- Metabolic Stability : Fluorine at the para position reduces oxidative metabolism, extending half-life compared to methoxy-substituted derivatives .

Physicochemical Properties

Table 3: Physicochemical Data

Key Trends :

- Lipophilicity : The target compound’s LogP (2.8) balances membrane permeability and solubility, outperforming more lipophilic analogs like 2-(4-chlorophenyl)thiazole-5-carboxylic acid (LogP: 3.1) .

- Thermal Stability : Higher melting points correlate with crystalline packing influenced by halogen substituents, as seen in structurally characterized isostructural compounds .

Biological Activity

2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid is a thiazole derivative notable for its diverse biological activities and potential applications in medicinal chemistry and materials science. This compound features a unique combination of a chloro group and a fluorophenyl substituent, which enhances its reactivity and biological interactions. Its molecular formula is , with a molecular weight of approximately 257.67 g/mol.

The structure of 2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid includes:

- A thiazole ring, which contributes to its biological activity.

- A chloro group at the 2-position and a 4-fluorophenyl group at the 5-position, enhancing metabolic stability and lipophilicity.

Biological Activity Overview

Research has demonstrated that thiazole derivatives, including this compound, exhibit a range of biological activities:

-

Antiviral Activity :

- Studies have shown that thiazole derivatives can inhibit viral replication. For instance, compounds with structural modifications in the phenyl ring have been evaluated for their effectiveness against viruses like yellow fever. The presence of halogen substituents significantly affects their antiviral potency .

- Anticancer Potential :

-

Enzyme Interaction :

- The compound serves as a probe in biochemical assays to study enzyme interactions, which is crucial for understanding its mechanism of action.

Antiviral Efficacy

A study focused on the antiviral efficacy of thiazole derivatives revealed that modifications at the para position of the phenyl ring significantly impacted their activity. For example, a derivative lacking the para chlorine atom exhibited notable antiflaviviral activity, with an effective concentration (EC50) comparable to lead compounds in the series .

Anticancer Activity

Research involving various thiazole derivatives indicated promising anticancer effects across multiple cell lines. Compounds demonstrated IC50 values ranging from 7 to 20 µM against specific cancer types, highlighting their potential as therapeutic agents .

The biological activity of 2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid can be attributed to several mechanisms:

- Target Interaction : The compound interacts with specific targets in cellular pathways, influencing processes such as apoptosis and cell proliferation.

- Biochemical Pathways : It impacts various biochemical pathways, leading to diverse downstream effects that contribute to its antiviral and anticancer properties .

Summary Table of Biological Activities

| Biological Activity | Mechanism | Key Findings |

|---|---|---|

| Antiviral | Inhibition of viral replication | Active against yellow fever virus with structural modifications enhancing efficacy |

| Anticancer | Targeting cancer pathways | IC50 values between 7-20 µM across different cancer cell lines |

| Enzyme Interaction | Probe for biochemical assays | Useful in studying enzyme dynamics and interactions |

Q & A

Q. Key Optimization Factors :

- Temperature : Higher temperatures (80–100°C) improve cyclization efficiency but may reduce purity due to side reactions.

- Catalysts : Lewis acids like ZnCl₂ enhance regioselectivity in thiazole ring formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity products (>95%) .

Q. Table 1. Comparison of Synthetic Routes

How can the crystal structure of 2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid be determined, and which software tools are validated for such analyses?

Basic Research Question

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

Crystallization : Slow evaporation of a saturated solution in DMSO/MeOH (1:3) at 25°C .

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion .

Refinement : SHELXL (for small molecules) or OLEX2 for structure solution. The SHELX suite is validated for handling twinned data and high-resolution refinement .

Q. Critical Parameters :

- R-Factor : Aim for <0.05 for high confidence.

- Disorder Modeling : Fluorophenyl groups may require constrained refinement due to rotational disorder .

What strategies are effective in analyzing the electronic effects of the 4-fluorophenyl substituent on the reactivity of the thiazole ring?

Advanced Research Question

The electron-withdrawing fluorine atom significantly polarizes the thiazole ring:

Computational Methods :

- DFT Calculations : Use Gaussian or ORCA to map electrostatic potentials (ESP) and Fukui indices, identifying nucleophilic/electrophilic sites .

- Hammett Constants : σₚ values for 4-fluorophenyl (-0.07) indicate moderate electron withdrawal, influencing reaction rates in nucleophilic substitutions .

Experimental Validation :

Q. Table 2. Substituent Effects on Thiazole Reactivity

| Substituent | Electron Effect | Nucleophilic Attack Rate (Relative) | Reference |

|---|---|---|---|

| 4-Fluorophenyl | Moderate EWG | 1.5–2.0× (vs. phenyl) | |

| 4-Chlorophenyl | Stronger EWG | 2.5–3.0× | |

| Phenyl (No Halogen) | Neutral | 1.0× (Baseline) |

How can contradictory data regarding the biological activity of derivatives be resolved through SAR studies?

Advanced Research Question

Structural-Activity Relationship (SAR) studies address inconsistencies by:

Systematic Variation : Modify substituents (e.g., Cl, F, methyl groups) at positions 2, 4, and 5 while maintaining the thiazole core .

In Vitro Assays :

- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC assays .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to rule out non-specific toxicity .

Data Normalization : Account for solubility differences (e.g., DMSO concentration) using UV-Vis spectroscopy .

Key Finding : Derivatives with electron-withdrawing groups (e.g., -Cl, -F) at position 5 show enhanced antimicrobial activity but higher cytotoxicity, requiring a balance in drug design .

What in vitro models are appropriate for evaluating the antimicrobial activity of derivatives?

Basic Research Question

Bacterial Strains :

- Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) as Gram-positive and -negative models .

Assay Design :

- Broth Microdilution : Prepare 96-well plates with 2-fold serial dilutions (1–128 µg/mL) in Mueller-Hinton broth .

- Controls : Include ciprofloxacin (positive) and DMSO (vehicle).

Endpoint Determination : Measure optical density (OD₆₀₀) after 18–24 h incubation at 37°C .

How does the chloro and fluorophenyl group influence spectroscopic characteristics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.